
2-Methyl-3-(trifluoromethyl)benzaldehyde
描述
“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, where a methyl group is attached to the second carbon atom and a trifluoromethyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a methyl group (CH3) attached to the second carbon atom and a trifluoromethyl group (CF3) attached to the third carbon atom . The benzene ring also has a formyl group (CHO) attached, which is characteristic of benzaldehydes .
Physical And Chemical Properties Analysis
“2-Methyl-3-(trifluoromethyl)benzaldehyde” is a clear slightly yellow liquid . It has a molecular weight of 188.15 . The compound has a density of 1.32 g/mL at 25 °C and a refractive index of 1.466 .
科学研究应用
Synthesis of FDA-Approved Drugs
The trifluoromethyl group, which is present in 2-Methyl-3-(trifluoromethyl)benzaldehyde, is a common feature in many FDA-approved drugs . The trifluoromethyl group is known to exhibit numerous pharmacological activities, making it a valuable component in drug design .
Trifluoromethylation of Halogenated Hydrocarbons
A novel trifluoromethylating reagent, [(bpy)Cu(O2CCF2SO2F)2], has been developed that demonstrates high efficiency in facilitating trifluoromethylation reactions with various halogenated hydrocarbons . This reagent is notable for its practical synthesis from cost-effective starting materials and scalability .
Synthesis of Curcumin Analogs
2-Methyl-3-(trifluoromethyl)benzaldehyde has been used in the synthesis of curcumin analogs . Curcumin, a compound found in turmeric, has been studied for its potential health benefits, and the synthesis of its analogs can help in the development of new therapeutic agents .
Preparation of Dihydropyridine Derivatives
This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These derivatives have potential applications in medicinal chemistry .
Synthesis of Vinylphenyl Methoxyacrylates
2-Methyl-3-(trifluoromethyl)benzaldehyde can be used in the synthesis of methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction . These compounds have potential applications in polymer chemistry .
Development of New Trifluoromethylating Agents
The trifluoromethyl group in 2-Methyl-3-(trifluoromethyl)benzaldehyde can be used to develop new trifluoromethylating agents . These agents can be used to introduce the trifluoromethyl group into various molecules, altering their physicochemical properties and making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .
安全和危害
作用机制
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the wittig-horner reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.
Pharmacokinetics
It is known that the compound has a molecular weight of 18815 , which suggests that it may have good bioavailability due to its relatively small size
Action Environment
It is known that the compound should be stored under argon filling , suggesting that it may be sensitive to oxidation
属性
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTBQRXZCFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395473 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878001-20-8 | |
| Record name | 2-methyl-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

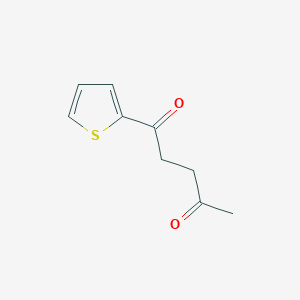
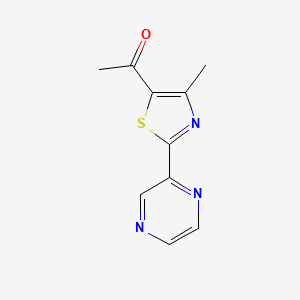

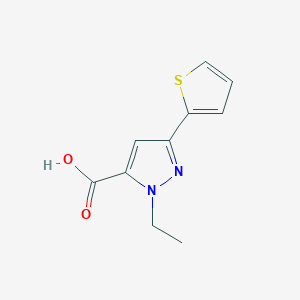
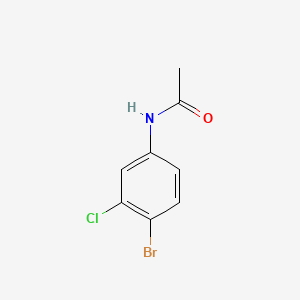
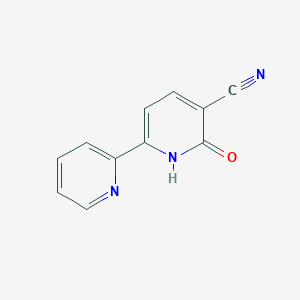
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)


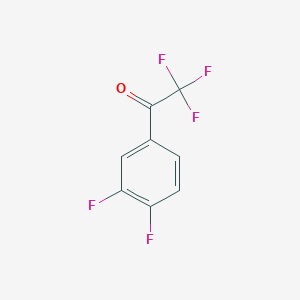
![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)
